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Compound of Interest

Compound Name: CcDi161

Cat. No.: B606564

Application Notes and Protocols for CD161 Flow
Cytometry
Introduction

CD161 (also known as NKR-P1A) is a C-type lectin-like receptor expressed predominantly on
natural killer (NK) cells and subsets of T cells, including CD8+ T cells, yd T cells, and Th17
cells.[1][2][3] Its role is complex, acting as both a co-stimulatory and co-inhibitory receptor
depending on the cellular context and its ligand, Lectin-like transcript-1 (LLT1).[2] Accurate
detection and characterization of CD161-expressing cell populations by flow cytometry are
crucial for research in immunology, oncology, and drug development.

This document provides detailed application notes on recommended antibody clones for
CD161 flow cytometry, focusing on the well-established HP-3G10 clone for human studies and
the PK136 clone for murine studies. It includes a summary of their performance characteristics,
detailed experimental protocols, and an overview of the CD161 signaling pathway.

Recommended Antibody Clones for CD161 Flow
Cytometry

The selection of a high-quality antibody clone is paramount for obtaining reliable and
reproducible flow cytometry data. The following clones are highly recommended for their
specificity and performance in detecting human and mouse CD161.
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Table 1: Recommended Antibody Clones for CD161 Flow

Cytometry
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_ Clone Isotype Antigen Applicatio _ Examples
Species tion (per
ns (Cat#)
1076 cells
in 100 pL)
Flow
Thermo
Cytometry, ]
Mouse Human Fisher (17-
Western 5L (e.g.,
Human HP-3G10 IgG1, CD161 _ 1619-42),
Blotting, 0.25 pg) ]
kappa (NKR-P1A) ) BioLegend
Immunohis
_ (339906)
tochemistry
Mouse Human BD
Flow o
Human DX12 1gG1, CD161 20 pL Bioscience
Cytometry
kappa (NKR-P1A) s (555919)
Thermo
Flow Fisher (11-
Cytometry, 5941-82),
Mouse Mouse Immunopre BioLegend
Mouse PK136 IgG2a, NK1.1 cipitation, <0.125 pg (108702),
kappa (CD161c) In vivo NK Merck
cell Millipore
depletion (MABF148
4]

Note on PK136: The PK136 antibody recognizes the NK1.1 antigen, which is an alloantigen
expressed on NK cells and NKT cells in specific mouse strains, including C57BL/6, FVB/N, and
NZB. It is not expressed in strains such as BALB/c, AKR, CBA/J, C3H, and DBA/2. For these
strains, alternative NK cell markers like CD49b (clone DX5) should be considered.

Experimental Protocols
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Protocol 1: Staining of Human Peripheral Blood
Mononuclear Cells (PBMCs) for CD161 (Clone HP-3G10)

This protocol outlines the procedure for staining human PBMCs to identify CD161-expressing

lymphocytes.

Materials:

Human PBMCs, isolated by density gradient centrifugation (e.g., Ficoll-Paque)
Phosphate-Buffered Saline (PBS)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

Anti-Human CD161 (clone HP-3G10), conjugated to a suitable fluorophore (e.g., APC, PE,
FITC)

Antibodies for co-staining (e.g., Anti-Human CD3, CD4, CD8, CD56)
Viability Dye (e.g., 7-AAD, DAPI, or a fixable viability dye)

Isotype Control: Mouse IgG1, kappa, conjugated to the same fluorophore as the primary
antibody

5 mL polystyrene flow cytometry tubes

Procedure:

Cell Preparation:
o Start with freshly isolated or properly thawed cryopreserved human PBMCs.
o Wash the cells with PBS and centrifuge at 300-400 x g for 5 minutes at 4°C.

o Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count.
Adjust the cell concentration to 1 x 10"7 cells/mL.
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» Fc Receptor Blocking:

o Aliquot 100 pL of the cell suspension (1 x 1076 cells) into each flow cytometry tube.

o Add the Fc receptor blocking reagent according to the manufacturer's instructions and
incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific
binding of antibodies to Fc receptors.

e Antibody Staining:

o Without washing, add the recommended amount of fluorophore-conjugated anti-human
CD161 (HP-3G10) and other cell surface marker antibodies to the appropriate tubes.

o Add the corresponding isotype control to a separate tube.

o Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

e Washing:

o Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for
5 minutes at 4°C.

o Discard the supernatant. Repeat the wash step.

 Viability Staining (if using a non-fixable dye):

o Resuspend the cell pellet in 200-400 puL of Flow Cytometry Staining Buffer.

o Add the viability dye (e.g., 7-AAD or DAPI) 5-10 minutes before analysis.

o Data Acquisition:

o Acquire the samples on a flow cytometer. Collect a sufficient number of events for robust
statistical analysis (e.g., 50,000-100,000 events in the lymphocyte gate).

Gating Strategy:

o Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC).
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e Exclude doublets using FSC-A vs. FSC-H.
» Gate on live cells using the viability dye.

o From the live lymphocyte population, identify major subsets using CD3, CD4, CD8, and
CD56.

e Analyze CD161 expression on the populations of interest (e.g., CD3-CD56+ NK cells,
CD3+CD8+ T cells).

Protocol 2: Staining of Mouse Splenocytes for NK1.1
(CD161c) (Clone PK136)

This protocol is for the identification of NK1.1-expressing cells in splenocytes from C57BL/6 or
other NK1.1-positive mouse strains.

Materials:

e Spleen from a C57BL/6 mouse

e RPMI-1640 medium

e Flow Cytometry Staining Buffer

o ACK Lysing Buffer (for red blood cell lysis)

o Fc Receptor Blocking Reagent (e.g., Anti-Mouse CD16/CD32, clone 2.4G2)

¢ Anti-Mouse NK1.1 (CD161c) (clone PK136), conjugated to a suitable fluorophore
e Antibodies for co-staining (e.g., Anti-Mouse CD3, TCR[3, CD49b)

 Viability Dye

 |sotype Control: Mouse IgG2a, kappa

e 70 pum cell strainer
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e 5 mL polystyrene flow cytometry tubes

Procedure:

e Cell Preparation:

[¢]

Harvest the spleen into a petri dish containing RPMI-1640 medium.

o Mechanically dissociate the spleen by mashing it through a 70 um cell strainer using the
plunger of a syringe.

o Collect the cell suspension in a 50 mL conical tube and centrifuge at 300-400 x g for 5
minutes at 4°C.

o Resuspend the pellet in ACK Lysing Buffer and incubate for 3-5 minutes at room
temperature to lyse red blood cells.

o Quench the lysis by adding an excess of RPMI-1640 and centrifuge.

o Wash the cells with Flow Cytometry Staining Buffer, count, and adjust the concentration to
1 x 1077 cells/mL.

e Fc Receptor Blocking:

o Aliquot 100 pL of the cell suspension into flow cytometry tubes.

o Add the anti-mouse CD16/CD32 antibody and incubate for 10-15 minutes at 4°C.

e Antibody Staining:

o Add the fluorophore-conjugated anti-mouse NK1.1 (PK136) and other desired antibodies.

o Include an isotype control tube.

o Incubate for 20-30 minutes at 4°C in the dark.

e Washing:
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o Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer as described in Protocol
1.

 Viability Staining and Data Acquisition:

o Proceed with viability staining and data acquisition as described for human PBMCs.

CD161 Signaling Pathway

The signaling pathway of CD161 is not fully elucidated but is known to have significant effects
on the function of NK and T cells. Ligation of CD161 by its ligand LLT1 can lead to either
inhibitory or activating signals.

e In NK Cells: CD161 engagement is generally considered inhibitory, leading to a reduction in
cytotoxicity and cytokine secretion.

e InT Cells: The role of CD161 is more complex. It can act as a co-stimulatory receptor,
enhancing T-cell proliferation and cytokine production in response to TCR stimulation.
However, under certain conditions, it can also be inhibitory.

A key identified component of the CD161 signaling cascade is the activation of acid
sphingomyelinase (aSMase). This enzyme catalyzes the hydrolysis of sphingomyelin to
ceramide, a lipid second messenger involved in various cellular processes, including apoptosis,
proliferation, and differentiation.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b606564?utm_src=pdf-custom-synthesis
https://avantierinc.com/resources/application-note/improving-signal-to-noise-ratio-in-flow-cytometer-optics/
https://www.researchgate.net/publication/352722588_Immunobiology_and_conflicting_roles_of_the_human_CD161_receptor_in_T_cells
https://www.thermofisher.com/antibody/product/CD161-Antibody-clone-HP-3G10-Monoclonal/48-1619-42
https://www.researchgate.net/post/How-can-I-determine-the-S-N-ratio-while-titrating-my-antibody-for-flow-cytometry
https://www.benchchem.com/product/b606564#recommended-antibody-clones-e-g-hp-3g10-pk136-for-cd161-flow-cytometry
https://www.benchchem.com/product/b606564#recommended-antibody-clones-e-g-hp-3g10-pk136-for-cd161-flow-cytometry
https://www.benchchem.com/product/b606564#recommended-antibody-clones-e-g-hp-3g10-pk136-for-cd161-flow-cytometry
https://www.benchchem.com/product/b606564#recommended-antibody-clones-e-g-hp-3g10-pk136-for-cd161-flow-cytometry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606564?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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